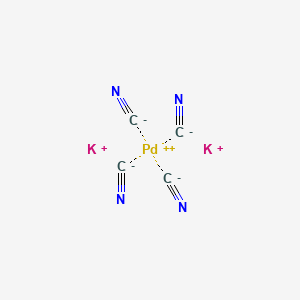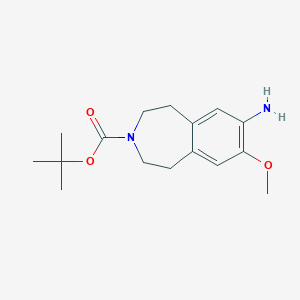
tert-Butyl 7-amino-8-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate: is a complex organic compound that belongs to the class of benzoazepines. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methoxy group attached to a benzoazepine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Functional Groups: The tert-butyl, amino, and methoxy groups are introduced through subsequent reactions. For example, the tert-butyl group can be introduced via alkylation reactions using tert-butyl halides, while the amino group can be introduced through amination reactions using suitable amine precursors.
Industrial Production Methods: Industrial production of tert-butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can be performed on the benzoazepine core or the carboxylate group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups. Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl halides in the presence of a base, sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.
Reduction: Formation of reduced benzoazepine derivatives or alcohols.
Substitution: Formation of alkylated, acylated, or sulfonylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology:
Enzyme Inhibition: The compound can be studied for its potential as an enzyme inhibitor, particularly in the context of drug discovery.
Receptor Binding: The compound can be investigated for its binding affinity to various biological receptors, including neurotransmitter receptors.
Medicine:
Drug Development: The compound can be explored as a potential lead compound in the development of new drugs, particularly for neurological and psychiatric disorders.
Diagnostic Agents: The compound can be used as a probe in diagnostic imaging techniques, such as positron emission tomography (PET).
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: The compound can be explored for its potential as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of tert-butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can bind to receptors, modulating their signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecule involved.
Comparaison Avec Des Composés Similaires
- tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-2-carboxylate
- tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-4-carboxylate
- tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-5-carboxylate
Comparison:
- Structural Differences: The position of the carboxylate group varies among the similar compounds, leading to differences in their chemical properties and reactivity.
- Reactivity: The reactivity of the compounds can differ based on the position of the functional groups, affecting their behavior in chemical reactions.
- Biological Activity: The biological activity of the compounds can vary based on their structure, influencing their potential applications in drug discovery and development.
Propriétés
Numéro CAS |
583025-98-3 |
|---|---|
Formule moléculaire |
C16H24N2O3 |
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
tert-butyl 8-amino-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-7-5-11-9-13(17)14(20-4)10-12(11)6-8-18/h9-10H,5-8,17H2,1-4H3 |
Clé InChI |
JVJWENUWJAZYKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2CC1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



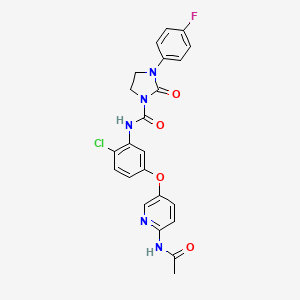

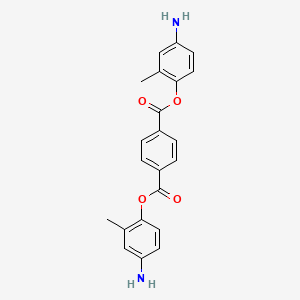
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
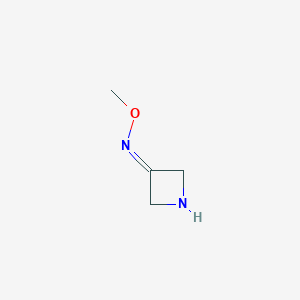
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)
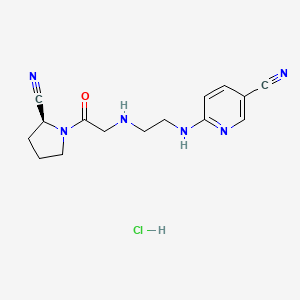
![3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828751.png)
![2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid](/img/structure/B12828756.png)
